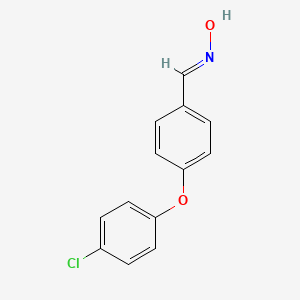

4-(4-Chlorophenoxy)benzaldehyde oxime

Description

Significance of Benzaldehyde (B42025) Oxime Derivatives in Contemporary Chemical Synthesis

Benzaldehyde oxime and its derivatives are pivotal intermediates in modern organic synthesis. chemicalbook.comontosight.ai These compounds serve as versatile building blocks for the creation of a wide array of more complex molecules. Their significance stems from the reactivity of the oxime functional group, which can undergo various transformations to yield different nitrogen-containing heterocycles and other functional groups.

Researchers utilize benzaldehyde oxime derivatives in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. ontosight.aiontosight.aichemimpex.com For instance, they are precursors to isoxazoline (B3343090) derivatives, which have been investigated as inhibitors of DNA methyltransferase 1, and in the synthesis of potent 1,2,4-oxadiazole (B8745197) EthR inhibitors. chemicalbook.com The adaptability of the benzaldehyde oxime scaffold allows for the introduction of various substituents onto the benzene (B151609) ring, enabling the fine-tuning of the molecule's properties for specific biological or material science applications. ontosight.ai Over 70% of benzaldehyde oxime derivatives find use in the manufacturing of medicines, highlighting their critical role in pharmaceutical development. ontosight.ai

The synthesis of these derivatives is often straightforward, typically involving the condensation of a substituted benzaldehyde with hydroxylamine (B1172632). wikipedia.orgorientjchem.org This accessibility, coupled with their synthetic versatility, ensures that benzaldehyde oxime derivatives remain a subject of intense research and application in contemporary chemical synthesis.

Overview of Oxime Functional Group Chemistry in Academic Research

The oxime functional group (-C=N-OH) is a cornerstone of modern chemistry, with applications spanning from medicinal and agricultural chemistry to materials science and analyte recognition. dntb.gov.uarsc.org Oximes are derivatives of aldehydes or ketones formed by their reaction with hydroxylamine. researchgate.net They exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. wikipedia.org

The reactivity of the oxime group is rich and varied. It can act as both a nucleophile (at the oxygen and nitrogen atoms) and an electrophile. nsf.gov Key reactions involving oximes include:

Beckmann Rearrangement: A classic reaction where an oxime is converted into an amide, catalyzed by acid or other reagents. wikipedia.org

Dehydration: Oximes can be dehydrated to form nitriles. wikipedia.org

Hydrolysis: The oxime can be hydrolyzed back to the original aldehyde or ketone. wikipedia.org

Reduction: Reduction of oximes can yield primary amines.

Cycloaddition Reactions: Oximes and their derivatives can participate in various cycloaddition reactions to form heterocyclic compounds. nsf.gov

Radical Reactions: The oxime functional group can be a precursor to iminyl radicals, which are valuable reactive intermediates in organic synthesis. nsf.gov

The diverse reactivity of the oxime functional group makes it an invaluable tool for synthetic chemists, enabling the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities. rsc.orgnsf.gov

Rational Design Principles for Substituted Benzaldehyde Oximes

The design of substituted benzaldehyde oximes is a strategic process aimed at creating molecules with specific, predictable properties and functions. nih.govrsc.org This rational design approach is heavily utilized in medicinal chemistry and materials science. By systematically modifying the substituents on the benzaldehyde ring, researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting oxime.

Key principles in the rational design of these compounds include:

Steric Effects: The size and shape of the substituents can influence the molecule's conformation and its ability to interact with biological targets or other molecules. This is a critical factor in designing enzyme inhibitors or ligands for specific receptors.

Lipophilicity and Solubility: The nature of the substituents affects the molecule's solubility in various solvents, which is crucial for its application in different reaction media or biological environments.

Hydrogen Bonding: The oxime group itself is a hydrogen bond donor and acceptor. Substituents can be introduced to create additional hydrogen bonding interactions, which can be important for supramolecular assembly or binding to a biological target. acs.org

Through the application of these principles, scientists can design substituted benzaldehyde oximes for a variety of purposes, such as increasing the oxygen affinity of hemoglobin or developing new dyes with tunable fluorescent properties. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAAMNHYXQWXPI-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 4 Chlorophenoxy Benzaldehyde Oxime

Rearrangement Reactions of the Oxime Moietywikipedia.orgcareerendeavour.com

The oxime group is well-known for undergoing rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to substituted amides. wikipedia.orgorganicreactions.org

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide or a nitrile. wikipedia.orgmasterorganicchemistry.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). careerendeavour.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com For aldoximes, like 4-(4-chlorophenoxy)benzaldehyde (B1588038) oxime, the reaction can also lead to the formation of nitriles through dehydration. masterorganicchemistry.comresearchgate.net

The reaction is highly stereospecific, with the group positioned anti to the hydroxyl group on the nitrogen atom migrating preferentially. careerendeavour.com Various acidic reagents can catalyze this transformation, including strong acids like sulfuric acid and polyphosphoric acid, as well as reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orgcareerendeavour.com

For aldoximes derived from aldehydes, the rearrangement can be a useful method for synthesizing nitriles. masterorganicchemistry.com For instance, the mechanochemical treatment of 4-chlorobenzaldehyde (B46862) oxime, a structurally similar compound, with p-tosyl imidazole (B134444) (p-Ts-Im) and imidazole leads to the formation of 4-chlorobenzonitrile (B146240) in high yield. scispace.com This suggests that 4-(4-chlorophenoxy)benzaldehyde oxime would likely undergo a similar transformation to yield 4-(4-chlorophenoxy)benzonitrile (B1353062) under analogous conditions.

Table 1: Beckmann Rearrangement and Analogous Transformations

| Starting Material | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Ketoxime | Acid (e.g., H₂SO₄, PCl₅) | N-Substituted Amide | wikipedia.orgcareerendeavour.com |

| Aldoxime | Acid, Heat | Nitrile or Primary Amide | masterorganicchemistry.com |

| 4-Chlorobenzaldehyde oxime | p-Tosyl imidazole, Imidazole, Mechanochemical (milling) | 4-Chlorobenzonitrile | scispace.com |

Reduction Reactionsresearchgate.net

The carbon-nitrogen double bond in the oxime group can be readily reduced to form the corresponding primary amine. This transformation is a key step in the synthesis of various biologically active molecules and chemical intermediates.

The reduction of this compound yields [4-(4-chlorophenoxy)phenyl]methanamine. This conversion can be achieved using a variety of reducing agents. Common laboratory methods include the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid catalyst like zirconium(IV) chloride (ZrCl₄), often supported on alumina (B75360) (Al₂O₃) for enhanced reactivity. researchgate.net This system allows for the rapid and efficient reduction of aldoximes and ketoximes to their corresponding amines under solvent-free conditions at room temperature. researchgate.net

Another effective reagent is sodium cyanoborohydride (NaBH₃CN), which can also be used in conjunction with catalysts like ZrCl₄. researchgate.net Catalytic hydrogenation is also a widely employed method, using catalysts such as palladium on carbon (Pd/C) or nickel boride-based nanocomposites under a hydrogen atmosphere. researchgate.netnih.gov These methods are generally high-yielding and chemoselective, preserving the other functional groups in the molecule. researchgate.netderpharmachemica.com While the direct reduction of an oxime is a common route, biocatalytic methods using ene-reductases have also been shown to reduce the C=N bond of certain oximes to form amines, representing an emerging green chemistry approach. nih.gov

Table 2: Reduction of Oximes to Primary Amines

| Starting Oxime | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| General Aldoximes/Ketoximes | NaBH₄/ZrCl₄/Al₂O₃, Solvent-free, RT | Primary Amines | High to Excellent | researchgate.net |

| Benzaldehyde (B42025) Oxime | NaBH₃CN/ZrCl₄/nano Fe₃O₄, Solvent-free | Benzylamine | High | researchgate.net |

| General Oximes | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amines | Varies | nih.gov |

| β-Keto α-oximo esters/amides | Ene-reductases (ERs) | Intermediate Amines | - | nih.gov |

Oxidation Reactionsresearchgate.netorganic-chemistry.org

The oxime functional group can be oxidized to generate nitro compounds, a transformation that provides a synthetic route to a different class of nitrogen-containing molecules. Furthermore, the phenolic ether moiety can be susceptible to electrochemical oxidation under certain conditions.

The oxidation of aldoximes to their corresponding nitro compounds is a known synthetic transformation. researchgate.netnowgonggirlscollege.co.in A common and convenient method involves the use of sodium perborate (B1237305) (NaBO₃) in glacial acetic acid. organic-chemistry.orgorganic-chemistry.org This reagent system is considered relatively safe and is effective for a range of oximes, operating under mild conditions (typically 55-60°C). organic-chemistry.org Another powerful oxidizing agent for this conversion is trifluoroperacetic acid (CF₃CO₃H), which can oxidize both aldoximes and ketoximes to the corresponding primary and secondary nitro compounds, respectively. nowgonggirlscollege.co.in The application of these methods to this compound would be expected to yield 1-chloro-4-(4-nitrobenzyloxy)benzene or a related nitro derivative.

Table 3: Oxidation of Oximes to Nitro Compounds

| Starting Material | Oxidizing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| General Oximes | Sodium Perborate in Glacial Acetic Acid | Nitro Compounds | organic-chemistry.orgorganic-chemistry.org |

| Aldoximes/Ketoximes | Trifluoroperacetic Acid | 1°/2° Nitro Compounds | nowgonggirlscollege.co.in |

| General Oximes | Mo(VI) oxodiperoxo complex in Acetonitrile (B52724) | Nitro Compounds | researchgate.net |

The electrochemical behavior of this compound would be influenced by both the oxime group and the 4-chlorophenoxy moiety. Electrochemical studies on other oximes have been conducted using techniques like cyclic voltammetry to investigate their redox properties and interactions with other molecules. electrochemsci.org

The 4-chlorophenoxy group is structurally related to 4-chlorophenol (B41353), which has been the subject of electrochemical oxidation studies for wastewater treatment. nih.govnih.gov Advanced electrochemical oxidation processes, such as the electro-Fenton method, utilize hydroxyl radicals to degrade these aromatic compounds. nih.gov The degradation of 4-chlorophenoxyacetic acid, a related herbicide, proceeds through intermediates like 4-chlorophenol and 4-chlorocatechol (B124253) before mineralization. nih.gov Therefore, under strong electrochemical oxidizing conditions, this compound could potentially undergo degradation involving the cleavage of the ether bond and oxidation of the resulting phenolic and aldehydic/oxime fragments. The specific products would depend heavily on the electrode material, applied potential, and electrolyte composition. nih.gov

Hydrolysis and Regeneration of Carbonyl Compounds

The conversion of oximes back to their parent carbonyl compounds, known as deoximation, is a crucial transformation in synthetic chemistry, particularly as the oxime group is often used for the protection, purification, and characterization of aldehydes and ketones. scielo.brniscpr.res.in For this compound, this reaction regenerates 4-(4-Chlorophenoxy)benzaldehyde. A variety of oxidative cleavage methods have been developed to achieve this under mild conditions, avoiding the harsh acidic hydrolysis that can lead to low yields. nih.gov

One effective method involves the use of N-bromophthalimide (NBPI) in an acetone/water mixture under microwave irradiation. This technique provides rapid and high-yield conversion of various aldoximes and ketoximes to their corresponding carbonyls. scielo.brresearchgate.net Notably, this method successfully cleaves 4-chlorobenzaldehyde oxime, a close analogue of the title compound, to 4-chlorobenzaldehyde in just two minutes with a 92% yield. researchgate.net The process is selective, as it does not affect alcohol functionalities or carbon-carbon double bonds present in the substrate. scielo.br

Another reported method employs calcium hypochlorite (B82951) [Ca(OCl)₂] on moist montmorillonite (B579905) K-10 clay in chloroform (B151607) at room temperature. niscpr.res.in This heterogeneous system effectively regenerates carbonyl compounds from their oximes within a few hours. For instance, 2,4-dichlorobenzaldoxime is converted to the corresponding aldehyde in 90% yield under these conditions. niscpr.res.in Other reagents, such as ferric chloride (FeCl₃) for aldoximes and selenium dioxide (SeO₂) for ketoximes, have also been utilized for deoximation. niscpr.res.in

The table below summarizes the conditions for the regeneration of aldehydes from structurally related substituted benzaldehyde oximes using different reagents.

| Oxime Substrate | Reagent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde oxime | N-Bromophthalimide (NBPI), Acetone/H₂O, Microwave | 2 min | 92 | researchgate.net |

| Benzaldehyde oxime | N-Bromophthalimide (NBPI), Acetone/H₂O, Microwave | 2.5 min | 94 | researchgate.net |

| 2,4-Dichlorobenzaldoxime | Ca(OCl)₂, Moist Montmorillonite K-10, CHCl₃, RT | 3.5 h | 90 | niscpr.res.in |

| Benzaldehyde oxime | FeCl₃, Benzene (B151609), Reflux | 3-4 h | 80 | niscpr.res.in |

| Benzaldehyde oxime | Triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate (PCWP), H₂O₂, CHCl₃/H₂O | 35 min | 94 | nih.gov |

Cyclization and Heterocycle Formation

The oxime moiety is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles. clockss.orgresearchgate.net The reactivity of this compound can be harnessed in cyclization reactions, often initiated by the generation of reactive intermediates like iminyl radicals or nitrile oxides from the oxime group. researchgate.net

One major pathway involves the [3+2] cycloaddition of nitrile oxides, generated in situ from the oxime, with various dipolarophiles. For example, the oxidation of aldoximes with reagents like hydrogen peroxide in the presence of a catalyst can produce nitrile oxides. nih.gov If a dipolarophile such as an alkene or alkyne is present, this intermediate is trapped to form isoxazoline (B3343090) or isoxazole (B147169) derivatives, respectively. nih.gov

Another significant strategy is oxidative cyclization. Photoinduced electron transfer (PET) can be used to generate an oxime ether radical cation from a suitably substituted precursor. nih.gov For example, 2′-arylbenzaldehyde oxime ethers undergo oxidative cyclization when irradiated in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA) to yield substituted phenanthridines. This reaction proceeds via nucleophilic attack of the tethered aryl ring onto the electron-deficient nitrogen of the radical cation. nih.gov

Furthermore, iminyl radicals generated from oximes can undergo intramolecular cyclization. Photocatalytic deoxygenation of oximes containing an olefinic side chain using a phosphine (B1218219) reagent can lead to the formation of pyrrolines through a 5-exo-trig cyclization of the intermediate iminyl radical. rsc.org Oximes can also serve as precursors for benzoxazoles through rearrangement and intramolecular ring closure. clockss.org

Functional Group Interconversions at the Oxime and Benzaldehyde Core

The hydroxyl group of the oxime is nucleophilic and can undergo acylation to form O-acyl oximes. These derivatives are important synthetic intermediates themselves, notably in C-H activation reactions. nih.gov A common method for the acylation of this compound would involve its reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.

A more advanced, two-step protocol involves the initial conversion of the oxime to an oxime chloride (a hydroximoyl chloride) using a chlorinating agent like N-chlorosuccinimide (NCS). nih.gov The resulting 4-(4-Chlorophenoxy)benzohydroximoyl chloride can then react with a carboxylic acid in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the desired O-acyl oxime (also named O-acylhydroxamate). nih.gov This method offers a convenient pathway to a diverse range of O-acyl oximes under mild conditions. nih.gov

The table below shows results for the synthesis of O-acylhydroxamates from various oxime chlorides and carboxylic acids, demonstrating the scope of this transformation.

| Oxime Chloride Substrate (Ar-C(Cl)=NOH) | Carboxylic Acid | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydroximoyl chloride | Benzoic acid | DABCO, Dioxane, RT, 12 h | 80 | nih.gov |

| Phenylhydroximoyl chloride | 4-Nitrobenzoic acid | DABCO, Dioxane, RT, 12 h | 78 | nih.gov |

| 4-Chlorophenylhydroximoyl chloride | Benzoic acid | DABCO, Dioxane, RT, 12 h | 81 | nih.gov |

| 4-Methoxyphenylhydroximoyl chloride | Benzoic acid | DABCO, Dioxane, RT, 12 h | 75 | nih.gov |

| Phenylhydroximoyl chloride | 2-Thiophenecarboxylic acid | DABCO, Dioxane, RT, 12 h | 72 | nih.gov |

Alkylation of the oxime's hydroxyl group yields oxime ethers, which are stable compounds and important synthetic intermediates. The O-alkylation of this compound can be achieved through nucleophilic substitution, typically by first deprotonating the oxime with a base to form an oximate anion, which then reacts with an alkylating agent like an alkyl halide. google.com

A classical method involves using an alkali metal alkoxide as the base, though processes using alkali metal hydroxides like sodium hydroxide (B78521) have also been developed. google.comgoogleapis.com In one procedure, the oxime is reacted with an alkali metal hydroxide, and the water formed is removed by azeotropic distillation. The resulting anhydrous oxime salt is then treated with an organohalide to produce the O-substituted oxime in good yield. google.comgoogleapis.com

Palladium-catalyzed reactions have also been employed for the O-alkylation of oximes. For example, oximes can react with allylic acetates in the presence of a palladium catalyst and a base like potassium carbonate to furnish O-allyl oximes. acs.org Another approach involves using a mixture of triphenylphosphine, carbon tetrachloride, and a base (DBU) to facilitate the reaction between an alcohol and an oxime to form the corresponding ether. organic-chemistry.org Research on 4-chlorobenzaldehyde oxime has shown its use as a starting material for creating O-substituted derivatives like (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime, highlighting this pathway's utility.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Chlorophenoxy Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime, along with expected correlations in 2D NMR experiments.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(4-Chlorophenoxy)benzaldehyde oxime is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region will show signals for the protons on the two benzene (B151609) rings, while the oxime proton and the azomethine proton will have characteristic chemical shifts.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OH (oxime) | ~11.0 - 11.5 | Singlet | 1H |

| CH=N (azomethine) | ~8.1 - 8.3 | Singlet | 1H |

| Aromatic H (ortho to CH=N) | ~7.6 - 7.8 | Doublet | 2H |

| Aromatic H (ortho to O-Ar) | ~7.0 - 7.2 | Doublet | 2H |

| Aromatic H (ortho to Cl) | ~7.3 - 7.5 | Doublet | 2H |

| Aromatic H (meta to Cl) | ~7.0 - 7.2 | Doublet | 2H |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (azomethine) | ~148 - 152 |

| C-O (phenoxy) | ~158 - 162 |

| C-Cl | ~128 - 132 |

| Aromatic C-H | ~118 - 135 |

| Aromatic C (quaternary) | ~125 - 158 |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for assigning the proton and carbon signals accurately.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. For instance, the signal for the azomethine proton (~8.1-8.3 ppm) would correlate with the signal for the azomethine carbon (~148-152 ppm). Similarly, each aromatic proton signal would correlate with its directly attached aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The azomethine proton showing correlations to the aromatic carbons of the benzaldehyde (B42025) ring.

The aromatic protons showing correlations to neighboring and quaternary carbons within their respective rings, as well as across the ether linkage.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, C=N, C-O, and C-Cl functional groups, as well as vibrations from the aromatic rings.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3200 - 3400 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (oxime) | 1620 - 1680 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ether) | 1200 - 1260 | Strong |

| N-O stretch | 930 - 960 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

Note: The frequencies are predicted and may vary based on the physical state of the sample (solid or liquid).

Vibrational Frequency Calculations and Assignments

To complement experimental IR data, theoretical vibrational frequency calculations are often performed using computational chemistry methods such as Density Functional Theory (DFT). These calculations can predict the vibrational modes and their corresponding frequencies. By comparing the calculated spectrum with the experimental spectrum, a detailed and accurate assignment of the observed absorption bands can be achieved. Such an analysis would provide a deeper understanding of the vibrational dynamics of the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this analysis would reveal absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic rings and the oxime functional group. The presence of the diaryl ether structure, which extends the conjugated system compared to simpler benzaldehyde oximes, would be expected to influence the position and intensity of these absorption maxima (λ_max).

Factors such as solvent polarity can induce shifts in these absorption bands. Generally, oximes exhibit significant absorption in the UV region. For instance, various oxime derivatives show absorption bands in the range of 280–305 nm. researchgate.net The deprotonation of the oxime hydroxyl group in a basic medium typically results in a bathochromic (red) shift, moving the absorbance to a longer wavelength (330-360 nm), which is indicative of the formation of an oximate anion. researchgate.net

While specific UV-Vis data for this compound is not documented, the spectrum of the related compound 4-Chlorobenzaldehyde (B46862) oxime can provide context for the types of transitions expected.

Table 1: Illustrative UV-Vis Spectral Data for a Related Compound (Note: Data below is for 4-Chlorobenzaldehyde oxime, not this compound)

| Compound Name | Solvent/Condition | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde oxime | General (pH 7.4) | 280-290 nm | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₀ClNO₂).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Subsequent fragmentation would likely involve the cleavage of the ether bond, the N-O bond of the oxime, and loss of fragments from the aromatic rings.

To illustrate, the computed monoisotopic mass for the related compound 4-Chlorobenzaldehyde oxime (C₇H₆ClNO) is 155.0137915 Da. nih.gov Its mass spectrum would show characteristic fragments related to its simpler structure.

Table 2: Illustrative Mass Spectrometry Data for a Related Compound (Note: Data below is for 4-Chlorobenzaldehyde oxime, not this compound)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClNO | nih.gov |

| Molecular Weight | 155.58 g/mol | nih.gov |

The mass spectrum for the precursor, 4-chlorobenzaldehyde , shows prominent peaks at m/z 140 (molecular ion), 139 (loss of H), and 111 (loss of CHO). nist.govresearchgate.net

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the complete structural elucidation of this compound, providing exact bond lengths, bond angles, and torsional angles.

The analysis would confirm the stereochemistry of the oxime group (E or Z isomer) and reveal the conformation of the diaryl ether linkage. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding (e.g., involving the oxime's hydroxyl group) and π-π stacking, that govern the crystal packing.

While no crystal structure has been published for this compound, data for other substituted oximes is available. For example, the crystal structure for 4-Bromobenzaldehyde oxime has been solved. It crystallizes in the monoclinic space group P2₁/c. Such information is vital for understanding the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data for a Related Compound (Note: Data below is for 4-Bromobenzaldehyde oxime, not this compound)

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | 4-Bromobenzaldehyde oxime | |

| Molecular Formula | C₇H₆BrNO | |

| Crystal System | Monoclinic | |

| Space Group | P 2₁/c | |

| a (Å) | 6.1832(7) | |

| b (Å) | 4.7807(6) | |

| c (Å) | 25.509(5) | |

| β (°) | 94.353(15) | |

| Volume (ų) | 751.87(19) |

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenoxy Benzaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(4-chlorophenoxy)benzaldehyde (B1588038) oxime, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and reactive sites. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to provide accurate results.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For 4-(4-chlorophenoxy)benzaldehyde oxime, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters (Exemplary) Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | 1.28 - 1.30 | ||

| N-O | 1.39 - 1.41 | ||

| C-O (ether) | 1.36 - 1.38 | ||

| C-Cl | 1.74 - 1.76 | ||

| C-C-N | 118 - 122 | ||

| C-N-O | 110 - 114 | ||

| Phenyl Ring-Oxime | 0 - 20 |

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. scbt.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scbt.com Conversely, a small energy gap indicates high chemical reactivity and lower stability. nih.gov

From the energies of the HOMO and LUMO, various quantum chemical parameters can be calculated to describe the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

Table 2: Quantum Chemical Parameters (Exemplary) Note: This table is illustrative. Actual values would be derived from specific DFT calculations for the target molecule.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I) | 6.0 to 6.5 |

| Electron Affinity (A) | 1.5 to 2.0 |

| Electronegativity (χ) | 3.75 to 4.25 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Chemical Softness (S) | 0.4 to 0.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values.

Typically, the color scale ranges from red to blue:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These regions are often associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. rsc.org

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxime group and the ether oxygen, as well as the chlorine atom. Positive potential (blue) would be expected around the hydroxyl hydrogen of the oxime group and the hydrogen atoms of the benzene (B151609) rings. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to the stability of the molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Exemplary) Note: This table is illustrative of the types of interactions and stabilization energies observed in similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) on ether | π*(C-C) in phenyl ring | 5 - 15 |

| LP(N) on oxime | σ*(C-H) | 1 - 5 |

| π(C-C) in phenyl ring | π*(C-C) in phenyl ring | 15 - 25 |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their macroscopic properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of the molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These distances are then normalized (dnorm) and mapped onto the surface, where:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nist.gov

Blue spots: Show contacts longer than the van der Waals radii, indicating weaker interactions.

White spots: Represent contacts with distances approximately equal to the van der Waals radii.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots represent de versus di for all points on the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be determined from these plots.

For a molecule like this compound, the fingerprint plot would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the chlorine atom would also lead to Cl···H contacts. The characteristic sharp spikes in the fingerprint plot are indicative of strong hydrogen bonding interactions.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Exemplary) Note: This table is illustrative and based on typical findings for similar organic molecules.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35 - 45 |

| C···H/H···C | 25 - 35 |

| O···H/H···O | 10 - 20 |

| Cl···H/H···Cl | 5 - 10 |

| C···C | 3 - 7 |

Energy Frameworks Analysis

Theoretical investigations into the crystal structure of compounds similar to this compound reveal the significant role of non-covalent interactions in stabilizing the crystal lattice. Energy frameworks analysis, a computational tool used to visualize and quantify intermolecular interactions within a crystal, provides insight into the supramolecular architecture. This analysis typically involves calculating the interaction energies between a central molecule and its neighbors and categorizing them into electrostatic, dispersion, and total energy components.

For substituted benzaldehyde (B42025) derivatives, the crystal packing is often governed by a network of weak intermolecular forces. nih.gov These include C–H⋯O hydrogen bonds, π–π stacking interactions, and, in the case of halogenated compounds, halogen bonding. nih.govmdpi.com The interplay of these interactions leads to the formation of complex three-dimensional supramolecular structures. nih.gov

In the crystal lattice of molecules structurally related to this compound, it is anticipated that C–H⋯O interactions involving the oxime and aldehyde functionalities, as well as the ether oxygen, would be prominent. Furthermore, the presence of two phenyl rings facilitates π–π stacking interactions. The chlorine substituent introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. mdpi.com

The interaction energies for various molecular pairs in the crystal lattice of analogous compounds can be calculated using density functional theory (DFT). These calculations help to identify the dominant interactions that dictate the crystal packing. A representative analysis of interaction energies in a related substituted benzaldehyde crystal is presented in the table below. The energies are typically decomposed into electrostatic and dispersion components to better understand the nature of the interactions. researchgate.netsemanticscholar.org

| Interaction Type | Electrostatic Energy | Dispersion Energy | Total Energy |

|---|---|---|---|

| C–H⋯O | -15.5 | -10.2 | -25.7 |

| π–π Stacking | -8.9 | -25.1 | -34.0 |

| Halogen Bonding (C–Cl⋯O) | -12.3 | -7.8 | -20.1 |

| C–H⋯π | -5.6 | -18.4 | -24.0 |

Prediction of Spectroscopic Properties

Computational quantum chemistry provides powerful tools for the prediction of spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Density functional theory (DFT) is a widely used method for calculating vibrational frequencies, while time-dependent DFT (TD-DFT) is employed for predicting electronic transitions. malayajournal.orgbiointerfaceresearch.com These theoretical predictions can be correlated with experimental data to aid in the assignment of spectral bands. nist.gov

For this compound, DFT calculations can predict the vibrational modes associated with its functional groups. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Key vibrational modes for this molecule would include the O–H stretch of the oxime, the C=N stretch of the oxime, the C–O–C stretches of the ether linkage, and various vibrations of the aromatic rings, including the C–Cl stretch.

Below is a table of representative predicted vibrational frequencies for key functional groups in a molecule analogous to this compound, calculated using DFT.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Oxime (O–H) | Stretching | 3450 |

| Aromatic (C–H) | Stretching | 3100-3000 |

| Oxime (C=N) | Stretching | 1650 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Ether (C–O–C) | Asymmetric Stretch | 1250 |

| Ether (C–O–C) | Symmetric Stretch | 1050 |

| C–Cl | Stretching | 750 |

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectra are often influenced by the solvent environment, which can be modeled using computational methods like the polarizable continuum model (PCM). nih.gov The electronic transitions in molecules of this type are typically π → π* and n → π* transitions associated with the aromatic rings and the oxime group. malayajournal.org

A table of representative predicted UV-Vis absorption data for a chromophore similar to this compound, calculated using TD-DFT, is provided below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π | 320 | 0.45 |

| π → π | 285 | 0.78 |

| n → π* | 350 | 0.02 |

Quantum Chemical Analysis of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties. uclm.es this compound possesses such a structure, with the chlorophenoxy group acting as an electron-donating group (donor) and the benzaldehyde oxime moiety acting as an electron-accepting group (acceptor), connected through a π-conjugated system. This donor-π-acceptor architecture can lead to a large first hyperpolarizability (β), a key parameter for second-order NLO materials. nih.gov

Quantum chemical calculations, particularly DFT, are instrumental in predicting the NLO properties of molecules. icm.edu.pl These calculations can determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response of a molecule. For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea.

The NLO properties of this compound are expected to be significant due to the intramolecular charge transfer from the chlorophenoxy donor to the benzaldehyde oxime acceptor. The efficiency of this charge transfer is influenced by the nature of the donor, acceptor, and the π-bridge. Theoretical studies on similar donor-acceptor substituted systems have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the first hyperpolarizability. researchgate.net

Below is a table of representative calculated NLO properties for a donor-π-acceptor molecule with a structure analogous to this compound, obtained through DFT calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 5.8 |

| Polarizability (α) (esu) | 3.5 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 4.2 x 10⁻²⁹ |

| β relative to Urea (β₀) | ~110 times |

Derivatization Strategies and Applications of 4 4 Chlorophenoxy Benzaldehyde Oxime

General Derivatization for Analytical Purposes

Derivatization is a common strategy in chemical analysis to convert an analyte into a product with improved properties for separation and detection. For oximes like 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime, this process is often necessary to increase their volatility and thermal stability, which are crucial for gas chromatography (GC) analysis. The polar hydroxyl (-OH) group in the oxime functionality can lead to poor peak shape and thermal degradation in the hot GC injector and column.

A prevalent derivatization technique for compounds with active hydrogen atoms, such as the hydroxyl group in oximes, is silylation. colostate.edu This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.govnih.gov The resulting TMS ether is significantly more volatile and thermally stable than the original oxime, making it well-suited for GC and GC-MS analysis. nih.gov

Another approach involves derivatization with reagents like pentafluorobenzyl (PFB) hydroxylamine (B1172632), which is particularly useful for analyzing aldehydes. nih.gov This method converts the aldehyde first to its PFB oxime derivative, which can then be analyzed by GC-MS, often with high sensitivity using negative ion chemical ionization. nih.gov

Applications in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of many oximes can be problematic due to their polarity and potential for thermal decomposition. Derivatization is therefore a key step to enable or improve GC and GC-MS analysis. nih.gov

The silylation of an oxime, such as 4-(4-Chlorophenoxy)benzaldehyde oxime, with a reagent like BSTFA converts the polar -OH group into a nonpolar -O-TMS ether. colostate.edunih.gov This transformation has several benefits for GC analysis:

Increased Volatility: The TMS derivative has a lower boiling point, allowing it to be easily vaporized and transported through the GC column. youtube.com

Improved Thermal Stability: The derivative is less likely to decompose at the high temperatures used in the GC injector and column. nih.gov

Enhanced Peak Shape: Reducing the polarity minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and thus better resolution and quantification. youtube.com

Characteristic Mass Spectra: In GC-MS, the TMS derivative yields a predictable fragmentation pattern, aiding in structural confirmation. astm.org

The addition of a pre-derivatization step using hydroxylamine to convert keto-opiates into their corresponding oximes, followed by silylation, has been shown to improve GC/MS assays by producing single, stable derivatives with better chromatographic properties. nih.govastm.org This two-step approach—methoximation followed by silylation—is also standard in metabolomics to stabilize carbonyl compounds, prevent multiple derivatives from forming due to tautomerization, and increase volatility for GC-MS analysis. youtube.com For this compound, which already possesses the oxime group, a single silylation step is typically sufficient.

| Property | Original Compound | TMS Derivative | Reason for Change |

|---|---|---|---|

| Functional Group | Oxime (-C=N-OH) | TMS-Oxime (-C=N-O-Si(CH₃)₃) | Replacement of the active proton on the hydroxyl group with a trimethylsilyl group. |

| Polarity | High | Low | The nonpolar TMS group replaces the polar hydroxyl group, reducing hydrogen bonding capability. youtube.com |

| Volatility | Low | High | Reduced intermolecular forces (hydrogen bonding) lead to a lower boiling point. youtube.com |

| GC Peak Shape | Potentially broad, tailing | Sharp, symmetrical | Minimized interaction with the GC column's stationary phase. |

| Molecular Weight | 247.68 g/mol | 319.85 g/mol | Addition of a Si(CH₃)₃ group (72.17 g/mol) and loss of a H atom (1.01 g/mol). |

Oxime Functionality as a Protecting Group for Carbonyl Compounds

In multi-step organic synthesis, it is often necessary to protect a reactive functional group from unwanted reactions while another part of the molecule is being modified. cem.com The oxime group is an effective protecting group for aldehydes and ketones because it is stable under a variety of conditions, including exposure to many nucleophiles and reducing agents. researchgate.nettsijournals.com

The parent compound, 4-(4-chlorophenoxy)benzaldehyde, can be converted to its oxime to protect the aldehyde functionality. This protection is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl), often in the presence of a mild base. orientjchem.org Once the aldehyde is protected as an oxime, other functional groups on the molecule or in the reaction mixture can be manipulated without affecting the carbonyl carbon.

After the desired synthetic transformations are complete, the oxime must be removed to regenerate the original carbonyl group. This process is known as deprotection or deoximation. nih.govniscpr.res.in While traditional methods often required harsh acidic conditions, numerous milder and more selective methods have been developed. nih.gov These methods can involve oxidative or reductive cleavage. niscpr.res.in For instance, various reagents such as N-bromophthalimide (NBPI) under microwave irradiation or zinc chlorochromate on montmorillonite (B579905) K-10 have been used for efficient deoximation. niscpr.res.in Another mild method involves using molecular oxygen as the oxidant, photosensitized by a platinum(II) complex, which is considered an environmentally benign process. acs.org The choice of deprotection agent is critical to ensure that other functional groups in the molecule remain intact. researchgate.net

| Process | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| Protection | Aldehyde → Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), base (e.g., pyridine, sodium acetate), solvent (e.g., ethanol), room temperature or gentle heating. orientjchem.org | To shield the reactive carbonyl group from nucleophilic attack or reduction during subsequent synthetic steps. cem.comresearchgate.net |

| Deprotection | Oxime → Aldehyde | Various methods: Oxidative (e.g., ammonium (B1175870) persulfate, sodium periodate) or hydrolytic (e.g., acid catalysis). Microwave-assisted methods can accelerate the reaction. cem.comniscpr.res.in | To restore the aldehyde functionality after the need for protection has passed. nih.gov |

Applications of 4 4 Chlorophenoxy Benzaldehyde Oxime in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

Oximes are widely recognized as crucial intermediates in the synthesis of a multitude of organic compounds. researchgate.netwikipedia.org The reactivity of the oxime group, coupled with the electronic effects of the 4-(4-chlorophenoxy) substituent, positions 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime as a valuable precursor in multi-step synthetic pathways. The synthesis of this oxime can be readily achieved through the condensation reaction of 4-(4-Chlorophenoxy)benzaldehyde with hydroxylamine (B1172632). ias.ac.inrsc.org This straightforward preparation makes it an accessible starting material for more complex transformations.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Oximes serve as key starting materials for the synthesis of various heterocyclic systems. rsc.org For instance, the oxime functionality can participate in cyclization reactions to form isoxazoles, pyridines, and other important heterocyclic rings. While specific examples for 4-(4-Chlorophenoxy)benzaldehyde oxime are not extensively documented, the general reactivity of aldoximes suggests its utility in this area. Transition metal-catalyzed reactions of oxime acetates with aldehydes, for example, can yield highly substituted pyridines. rsc.org

Table 1: Potential Heterocyclic Systems from Oxime Precursors

| Heterocyclic System | General Synthetic Approach from Oximes |

| Isoxazoles | Cyclization via oxidative C-H activation |

| Pyridines | Transition metal-catalyzed reaction with aldehydes |

| Pyrrolines | Iron-catalyzed carbonylative cyclization of unsaturated oxime esters nsf.gov |

Precursors for Amines and Amino Alcohols

The reduction of oximes is a fundamental transformation in organic synthesis that provides access to primary amines. This reaction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting amine derived from this compound would be a valuable intermediate for the synthesis of biologically active molecules. Furthermore, the reduction of related oxime derivatives has been shown to yield amino alcohols, which are important chiral building blocks in medicinal chemistry.

Role in Catalysis

The nitrogen and oxygen atoms of the oxime group can coordinate with transition metals, making oxime-containing molecules effective ligands in catalysis. at.ua

Ligands in Transition Metal Complexes for Catalytic Reactions

The formation of stable complexes between oximes and transition metals such as nickel, copper, and palladium is well-documented. researchgate.netasianpubs.org These complexes have demonstrated catalytic activity in a variety of organic transformations. The electronic properties of the 4-(4-chlorophenoxy) substituent in this compound can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex.

Building Blocks for Polymeric Materials

The bifunctional nature of this compound, possessing both an aromatic ring and a reactive oxime group, makes it a potential candidate as a monomer for the synthesis of novel polymers. Research on related compounds, such as 4-hydroxybenzaldehyde (B117250) oxime, has demonstrated the feasibility of incorporating benzaldehyde (B42025) oxime units into polymer backbones. researchgate.net Copolymers have been synthesized by reacting 4-hydroxybenzaldehyde oxime with formaldehyde (B43269) and various acetophenones, resulting in materials with interesting thermal and biological properties. researchgate.net By analogy, this compound could potentially be used in condensation polymerizations to create polyoximes with unique characteristics imparted by the chlorophenoxy group, such as enhanced thermal stability or modified solubility.

Future Directions in Research on 4 4 Chlorophenoxy Benzaldehyde Oxime Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of oximes, including 4-(4-Chlorophenoxy)benzaldehyde (B1588038) oxime, typically involves the condensation of the parent aldehyde with hydroxylamine (B1172632), often using reagents and solvents that pose environmental concerns. ijprajournal.combyjus.com Future research will prioritize the development of green and sustainable synthetic protocols.

Key areas of investigation include:

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, presents a highly sustainable alternative. acs.org A mechanochemical procedure using reagents like bismuth(III) oxide (Bi₂O₃) or in a one-pot/two-step process could be adapted for the synthesis of 4-(4-Chlorophenoxy)benzaldehyde oxime, minimizing waste and energy consumption. acs.orgbohrium.com

Natural Acid Catalysis: The use of natural acid catalysts, such as aqueous extracts from fruits, is an emerging green technique for oxime production. ijprajournal.com This method avoids harsh synthetic acids and aligns with the principles of sustainable chemistry.

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and energy usage compared to conventional heating methods. numberanalytics.com

Electrochemical Synthesis: A pioneering approach involves the electrochemical reductive coupling of aldehydes with nitrogen oxides (NOx) to directly form oximes. organic-chemistry.org Adapting this method for 4-(4-Chlorophenoxy)benzaldehyde could provide a highly efficient and green manufacturing process. organic-chemistry.org

| Method | Typical Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Hydroxylamine hydrochloride, pyridine, organic solvents, reflux | Well-established | ijprajournal.com |

| Mechanochemistry | Grinding with Bi₂O₃ or other solid catalysts, solvent-free | Eco-friendly, reduced waste, fast | acs.orgbohrium.com |

| Natural Acid Catalysis | Aqueous fruit extracts (e.g., Citrus limetta) | Environmentally benign, uses renewable resources | ijprajournal.com |

| Electrochemical Synthesis | Aldehyde, NOx source, Fe catalyst, electric current | High yield, green, potential for industrial scale-up | organic-chemistry.org |

Exploration of Advanced Catalytic Applications

While the oxime itself can be a target molecule, its functional group also offers opportunities for advanced catalytic applications. Future research is expected to explore its role in catalyzing reactions or as a ligand in catalytic systems.

A significant area of interest is in bioconjugation chemistry, where oxime ligation—the reaction between an aminooxy compound and an aldehyde or ketone—is used to link molecules. The rate of this reaction can be significantly accelerated by nucleophilic catalysts like aniline (B41778) and its derivatives. researchgate.netnih.gov Research into substituted anilines, such as p-phenylenediamine, has shown rate accelerations up to 120-fold compared to uncatalyzed reactions at neutral pH. researchgate.net There is potential to investigate how the electronic properties of the this compound structure could be harnessed in similar catalytic systems, possibly acting as a catalyst itself or as a substrate in highly efficient, catalyzed ligation reactions for creating complex biomolecules. researchgate.netnih.gov

Deeper Computational Modeling of Reactivity and Selectivity

To guide and accelerate experimental research, in-depth computational modeling will be indispensable. grnjournal.us Using quantum mechanical methods like Density Functional Theory (DFT), researchers can predict the behavior of this compound with high accuracy. biointerfaceresearch.comresearchgate.net

Future computational studies are anticipated to focus on:

Reaction Mechanism Elucidation: Modeling reaction pathways for key transformations, such as the Beckmann rearrangement to form the corresponding amide, can provide detailed insights into transition states and energy barriers. grnjournal.usacs.orgwikipedia.org This helps in optimizing reaction conditions to favor desired products. wikipedia.org

Reactivity and Selectivity Prediction: DFT calculations can analyze the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to predict the most reactive sites on the molecule. biointerfaceresearch.com This is crucial for understanding its interactions and predicting the outcomes of reactions with various reagents.

Substituent Effects: Modeling can systematically evaluate how the 4-chlorophenoxy group influences the electronic properties and reactivity of the oxime functional group compared to other substituted benzaldehyde (B42025) oximes.

Innovative Derivatization for Specialized Analytical Applications

The oxime functional group is an excellent handle for chemical derivatization, a process used to modify a compound to make it easier to detect and quantify. This is particularly valuable in fields like metabolomics and environmental monitoring.

Future work in this area could involve designing derivatives of this compound for use as highly sensitive probes or sensors. psu.edu For example, modifying the oxime to include a fluorophore or an electroactive group could create a sensor that changes its optical or electrochemical properties upon binding to a specific target analyte. Cerium(IV) oxide (CeO₂) nanoparticles, for instance, have been shown to have an electrocatalytic effect toward oxime oxidation, a principle that could be harnessed to develop a highly sensitive electrochemical sensor for detecting organophosphorus pesticides. rsc.org

Another advanced analytical strategy is isotope-coded derivatization (ICD). nih.govnih.gov In this technique, a sample is tagged with a light version of a derivatizing reagent, while a standard is tagged with a heavy isotope version. researchgate.net When analyzed by mass spectrometry, the two signals appear as a pair, allowing for precise relative quantification and overcoming matrix effects that can interfere with measurements. nih.govresearchgate.net Developing an isotope-coded reagent that specifically reacts with the this compound could enable its ultra-sensitive detection in complex biological or environmental samples.

Expanding Applications in Complex Chemical Synthesis

Oximes are versatile intermediates in organic synthesis because they can be transformed into a wide range of other functional groups, including amides, nitriles, and amines. ijprajournal.combyjus.combohrium.com The unique structure of this compound makes it a valuable building block for constructing more complex molecules with potential biological activity. chemimpex.com

A primary avenue for future research is its use in rearrangement reactions. wikipedia.org

The Beckmann Rearrangement: This classic reaction converts an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Applying this to this compound would yield N-(4-chlorophenoxyphenyl)formamide, a potentially valuable intermediate for pharmaceuticals or materials science. byjus.com Research into catalytic and sustainable versions of this rearrangement, for example using cyanuric chloride or mechanochemistry, will be a key focus. acs.orgwikipedia.org

Other Transformations: The oxime can also be dehydrated to form 4-(4-chlorophenoxy)benzonitrile (B1353062) or reduced to produce the corresponding amine. byjus.comwikipedia.org These derivatives serve as entry points to a vast array of other chemical structures, including nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Given that the parent aldehyde is a precursor for agrochemicals and pharmaceuticals, the oxime and its subsequent derivatives represent a promising platform for developing new generations of bioactive molecules. chemimpex.com

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenoxy)benzaldehyde oxime, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Knoevenagel condensation between substituted benzaldehydes and hydroxylamine derivatives. Key steps include:

- Oxime formation : Reacting 4-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH or pyridine) to form the oxime .

- Catalysis : Piperidine is often used as a catalyst in Knoevenagel condensations, optimizing reaction rates and yields .

- Purification : Ethyl acetate extraction and recrystallization are standard methods for isolating the product .

Table 1: Synthesis Optimization

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Hydroxylamine HCl, NaOH | 85–90 | |

| Piperidine catalyst | 88–93 | |

| RuCl₃-catalyzed oxidation | 75–80 |

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key peaks include:

- Aldehyde proton: δ ≈ 10.0–10.2 ppm (singlet) .

- Aromatic protons: δ ≈ 7.2–8.4 ppm (multiplet patterns depend on substitution) .

- TLC : Use petroleum ether/chloroform/butanol (2:2:1) for monitoring reaction progress .

- Melting Point : Compare with literature values to verify purity .

Q. What safety precautions should be taken when handling this compound?

Answer:

- Eye/Skin Contact : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes .

- Toxicity : Limited toxicological data exist. Assume acute toxicity and use PPE (gloves, goggles) .

- GHS Classification : Not fully classified, but related benzaldehyde derivatives are labeled as irritants .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety affect the oxidative kinetics of aryloximes?

Answer: Substituents influence electron density and steric effects, altering reaction rates. For example:

- Electron-withdrawing groups (e.g., -NO₂) : Accelerate oxidation by stabilizing transition states .

- Electron-donating groups (e.g., -OCH₃) : Slow oxidation due to reduced electrophilicity .

Table 2: Kinetic Data for Aryloxime Oxidation

| Substituent | Rate Constant (k, s⁻¹) | Order in [HClO₄] |

|---|---|---|

| -NO₂ | 0.045 | −0.53 |

| -Cl | 0.032 | −0.48 |

| -OCH₃ | 0.018 | −0.43 |

| Source: |

Q. What mechanistic insights explain the catalytic role of RuCl₃ in oxime-to-aldehyde conversions?

Answer: RuCl₃ acts as a Lewis acid, facilitating the cleavage of the N–O bond in oximes. Key steps include:

- Coordination : Ru³⁰ binds to the oxime’s nitrogen, polarizing the N–O bond .

- Acid dependence : Lower [HClO₄] increases Ru³⁰ availability, enhancing rate (negative fractional order in [H⁺]) .

- Isomerization : E/Z oxime isomers show divergent reactivity due to steric effects in the coordination sphere .

Q. How can contradictions in reported NMR data for oxime derivatives be resolved?

Answer: Discrepancies often arise from:

- Isomerism : E/Z isomers exhibit distinct chemical shifts (e.g., δ 8.5–8.6 ppm for Z-OH vs. 7.7–7.8 ppm for E-OH) .

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.1–0.3 ppm .

- Impurities : Use high-resolution NMR (≥400 MHz) and spiking with authentic samples to confirm assignments .

Q. What pharmacological applications are suggested by the structural features of this compound?

Answer:

- Enzyme inhibition : The oxime group (-CH=N-OH) can chelate metal ions in enzyme active sites (e.g., 5-lipoxygenase) .

- Antimicrobial agents : Chlorophenoxy groups enhance membrane permeability in gram-negative bacteria .

- Prodrug potential : Oximes can be hydrolyzed in vivo to release bioactive aldehydes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.